2,4,6-Trimethyliodobenzene

Hypervalent Iodine Chemistry Oxidation Synthetic Methodology

2,4,6-Trimethyliodobenzene (mesityl iodide) is a sterically demanding aryl iodide essential for constructing hindered biaryl frameworks via Suzuki-Miyaura coupling. Its 2,4,6-trimethyl substitution pattern enables controlled living radical polymerization and serves as the optimal precursor for stable hypervalent iodine(III) reagents such as iodomesitylene diacetate. Unlike unsubstituted iodobenzene, the ortho-disubstituted steric environment directly enhances reaction selectivity and yields. Procure this non-substitutable reagent for advanced pharmaceutical, agrochemical, and polymer research. ≥98% purity. Ships ambient.

Molecular Formula C9H11I
Molecular Weight 246.09 g/mol
CAS No. 4028-63-1
Cat. No. B1197231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyliodobenzene
CAS4028-63-1
Synonyms2-iodo-1,3,5-trimethylbenzene
iodomesitylene
Molecular FormulaC9H11I
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)I)C
InChIInChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
InChIKeyGTPNXFKONRIHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethyliodobenzene (Mesityl Iodide): A Sterically Defined Aryl Iodide Building Block


2,4,6-Trimethyliodobenzene (CAS: 4028-63-1), also known as mesityl iodide or 2-iodo-1,3,5-trimethylbenzene, is a halogenated aromatic compound with the molecular formula C₉H₁₁I and a molecular weight of 246.09 g/mol [1]. Structurally, it features an iodine atom at the 2-position of a benzene ring that is symmetrically substituted with three methyl groups at the 1-, 3-, and 5-positions [2]. This specific substitution pattern creates substantial steric hindrance around the carbon-iodine bond . In terms of basic physical properties, it is typically a solid or semi-solid at room temperature with a melting point ranging from approximately 27°C to 33°C and a boiling point around 250°C, and it is recommended for storage between 2-8°C with protection from light [3].

Why 2,4,6-Trimethyliodobenzene Cannot Be Substituted by Simple Iodobenzene or Other Aryl Iodides


Substituting 2,4,6-trimethyliodobenzene with unsubstituted iodobenzene or other aryl iodides lacking the specific 2,4,6-trimethyl substitution pattern will fundamentally alter reaction outcomes, yields, or even feasibility. The symmetric, ortho-disubstituted steric environment around the C-I bond is not a minor structural variation; it is the core driver of the compound's unique utility. This steric bulk directly influences reaction kinetics and selectivity in cross-coupling [1], dictates the stability and reactivity of derived hypervalent iodine reagents [2], and enables its function as a catalyst component in living radical polymerizations [3]. Using a less sterically hindered analog in these contexts would lead to different, and often undesired, results—such as lower product yields due to competing side reactions, unstable intermediates, or loss of polymerization control—making 2,4,6-trimethyliodobenzene a non-substitutable reagent for specific, targeted applications.

Quantifiable Differentiation: Key Evidence for Selecting 2,4,6-Trimethyliodobenzene over Analogs


Yield in Hypervalent Iodine(III)-Mediated Transformations: 2,4,6-Trimethyliodobenzene vs. Methoxy-Substituted Analog

In a study on hypervalent iodine(III) reagents, the reaction with 2,4,6-trimethyliodobenzene, requiring slight heating, afforded the desired product in an 82% yield [1]. In direct comparison under similar conditions, a moderately unstable product derived from a para-methoxy-substituted analog was obtained in a slightly lower yield of 79% [1].

Hypervalent Iodine Chemistry Oxidation Synthetic Methodology

Reactivity in Radical Phosphination: Sterically Demanding Mesityl Iodide Achieves Good Yield

In a study on the radical phosphination of organic halides, a wide range of aryl iodides were evaluated. Notably, sterically demanding mesityl iodide (1d) was successfully phosphinated to give the desired product in good yield, demonstrating that its significant steric hindrance does not preclude successful reactivity .

Radical Chemistry Phosphination C-P Bond Formation

Catalyst Performance in Living Radical Polymerization: Mesityl Iodide Promotes Controlled Molecular Weight Distributions

2,4,6-Trimethyliodobenzene is specifically claimed as a catalyst component in patents for living radical polymerization [1]. Its utility is tied to promoting well-defined molecular weight distributions in the resulting polymers, a critical parameter for achieving high-performance material properties [2]. This behavior is distinct from simpler alkyl or aryl iodides which may not provide the same level of control.

Living Radical Polymerization Polymer Chemistry Catalysis

Optimal Procurement and Application Scenarios for 2,4,6-Trimethyliodobenzene Based on Differentiating Evidence


Synthesis of Sterically Hindered Biaryl Motifs via Cross-Coupling

Procurement of 2,4,6-trimethyliodobenzene is justified for research programs focused on constructing sterically demanding biaryl frameworks, a common motif in pharmaceuticals and agrochemicals. Its unique steric profile makes it a challenging but valuable coupling partner in reactions like the Suzuki-Miyaura coupling, enabling the synthesis of target molecules that are difficult to access with simpler aryl halides [1].

Precursor to Stable Hypervalent Iodine Reagents

This compound is the optimal starting material for synthesizing specific hypervalent iodine(III) reagents, such as iodomesitylene diacetate. The evidence shows that the 2,4,6-trimethylphenyl group confers enhanced stability and, in some transformations, a small but measurable yield advantage (82%) over other aryl-derived reagents (79%) [2]. This makes it the preferred building block for developing robust oxidative methodologies.

Catalyst Component for Controlled Radical Polymerization

Researchers in polymer and material science should prioritize this compound for developing living radical polymerization systems. Its established role in promoting controlled molecular weight distributions is a key differentiator from other alkyl/aryl iodides, which may not support a living mechanism [3]. This directly translates to the ability to produce polymers with predictable and narrow polydispersity indices, essential for high-performance materials [4].

Substrate for Investigating Steric Effects in Organometallic Chemistry

2,4,6-Trimethyliodobenzene serves as an excellent model substrate for fundamental studies on the oxidative addition step in palladium- and nickel-catalyzed reactions [5]. Its significant steric hindrance provides a well-defined system for probing how steric bulk influences reaction kinetics, selectivity, and catalyst performance, offering insights that are not accessible using planar, unsubstituted iodobenzene.

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